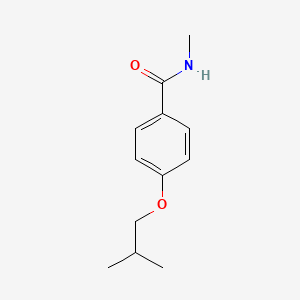

N-methyl-4-(2-methylpropoxy)benzamide

Description

N-methyl-4-(2-methylpropoxy)benzamide is a benzamide derivative characterized by a methyl-substituted amide group at the nitrogen position and a 2-methylpropoxy (isobutoxy) substituent at the para position of the benzoyl ring. The isobutoxy group contributes to its lipophilicity, influencing solubility and membrane permeability, while the N-methyl amide group enhances metabolic stability compared to primary amides .

Properties

IUPAC Name |

N-methyl-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)8-15-11-6-4-10(5-7-11)12(14)13-3/h4-7,9H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHPORODYHUIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-methylpropoxy)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-isobutoxybenzoic acid with N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the direct amidation of 4-isobutoxybenzoic acid with N-methylamine under high-pressure conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: 4-isobutoxybenzoic acid or 4-isobutoxybenzophenone.

Reduction: 4-isobutoxy-N-methylbenzylamine.

Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-methyl-4-(2-methylpropoxy)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, thereby modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of N-methyl-4-(2-methylpropoxy)benzamide and related compounds:

*Calculated based on formula C₁₂H₁₇NO₂.

Key Observations:

Substituent Effects :

- Lipophilicity : The isobutoxy group in the target compound enhances lipophilicity compared to methoxy (Rip-B, ) or hydrophilic groups (e.g., hydroxypropyl in 36a, ).

- Electronic Properties : Electron-withdrawing groups (e.g., trifluoromethyl in NM23, ) increase electrophilicity of the benzamide core, whereas electron-donating groups (e.g., methoxy in Rip-B) enhance resonance stability.

- Steric Hindrance : Bulkier substituents like isobutoxy may reduce binding affinity in sterically sensitive biological targets compared to smaller groups (e.g., methoxy).

Synthesis Methods :

- Most analogues (e.g., 36a, ; NM23, ) are synthesized via amide coupling using HBTU/HATU and DIPEA in polar aprotic solvents (DMF, DCM).

- Brominated derivatives (e.g., N-(2-nitrophenyl)-4-bromo-benzamide, ) require halogenation steps, while trifluoromethylated compounds (e.g., NM23) involve fluorinated precursors.

Functional Group Impact on Bioactivity (Inferred)

While direct pharmacological data for this compound are unavailable in the provided evidence, trends from analogues suggest:

- Antimicrobial Potential: Compounds with halogen substituents (e.g., 4-bromo in ) often exhibit enhanced antimicrobial activity due to increased electrophilicity.

- Enzyme Inhibition : Trifluoromethyl groups (NM23, ) are common in enzyme inhibitors (e.g., kinase or protease targets) due to strong electron-withdrawing effects.

- Solubility Trade-offs: The isobutoxy group may reduce aqueous solubility compared to hydroxypropyl (36a, ) or morpholinopiperidin () derivatives, impacting bioavailability.

Crystallography and Intermolecular Interactions

- Crystal Packing: NM23 () forms centrosymmetric monoclinic crystals stabilized by C–H⋯π and π⋯π interactions, a pattern common in benzamides with aromatic substituents.

- Hydrogen Bonding : Compounds like Rip-B () with polar groups (methoxy) exhibit stronger hydrogen-bonding networks, influencing crystallinity and stability.

Q & A

Q. What are the key synthetic methodologies for N-methyl-4-(2-methylpropoxy)benzamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example:

- Step 1 : Alkylation of 4-hydroxybenzamide with 2-methylpropyl bromide under basic conditions (e.g., NaH/DMF) to introduce the 2-methylpropoxy group.

- Step 2 : N-Methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) or via reductive amination with formaldehyde and NaBH₄.

- Optimization : Reaction efficiency can be enhanced by controlling temperature (e.g., 0–25°C for alkylation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent). Purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, methylpropoxy chain) and amide bond formation.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous determination of molecular geometry and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in flexible alkyl chains .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of N-methyl-4-(2-methylpropoxy)benzamide derivatives in medicinal chemistry?

- Substituent Variation : Systematically modify the benzamide core (e.g., halogenation at C3/C5) or the 2-methylpropoxy chain (e.g., cyclopropane or tert-butyl analogs) to assess bioactivity changes.

- Biological Assays : Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to identify pharmacophores. For example, analogs with bulkier substituents may enhance target binding via hydrophobic interactions.

- Computational Modeling : Use molecular docking (AutoDock Vina) or QSAR models to predict binding affinities and guide synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.